

Application Notes and Protocols for IDH-C227 In Vivo Studies

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Compound of Interest

Compound Name: IDH-C227

Cat. No.: B15575467

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Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. **IDH-C227** is a potent and selective inhibitor of the mutant IDH1 enzyme. These application notes provide a comprehensive guide for the in vivo administration and dosage of **IDH-C227** in preclinical animal models, based on available data and studies of similar mutant IDH1 inhibitors.

Data Presentation

Table 1: In Vivo Dosage and Administration of Mutant IDH1 Inhibitors

Compound	Animal Model	Tumor Type	Dosage	Administration Route	Vehicle	Frequency	Reference
Ivosidenib (AG-120)	Mouse Xenograft	Glioma (HT1080)	50 mg/kg and 150 mg/kg	Oral Gavage	0.5% Methylcellulose	Daily	[1]
SYC-435	Orthotopic Glioma Xenograft	Glioma (IDH1-R132H/R132C)	15 mg/kg	Oral Gavage	Not Specified	Daily	[2]
Vorasidenib (AG-881)	Genetically Engineered Mouse Model	Glioma (IDH1-mutant)	≥0.1 mg/kg	Oral	Not Specified	Not Specified	[3]

Table 2: Pharmacokinetic Parameters of Ivosidenib (AG-120) in Preclinical Models

Animal Model	T _{1/2} (Terminal Half-life)	Brain to Plasma Exposure Ratio	Protein Binding	Primary Metabolism	Reference
Rats	5.3 - 18.5 hours	Low (2.3%)	High	Oxidative	[4]
Dogs	5.3 - 18.5 hours	Low (2.3%)	High	Oxidative	[4]
Monkeys	5.3 - 18.5 hours	Low (2.3%)	High	Oxidative	[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol is a representative methodology based on studies with the well-characterized IDH1 inhibitor, Ivosidenib.

1. Animal Model and Tumor Cell Implantation:

- Animal: 6-8 week old female immunodeficient mice (e.g., BALB/c nude).
- Tumor Cells: U87 glioblastoma cells engineered to express mutant IDH1 (e.g., U87-MG IDH1-R132H).
- Implantation: Subcutaneously inject 5×10^6 cells in a 1:1 mixture of cell culture medium and Matrigel into the flank of each mouse.[\[1\]](#)

2. Tumor Growth Monitoring:

- Monitor tumor growth by caliper measurements three times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[1\]](#)

3. Randomization and Treatment:

- When tumors reach an average volume of 150-200 mm³, randomize mice into a vehicle control group and a treatment group.[\[1\]](#)

4. Drug Formulation and Administration:

- Formulation: Prepare **IDH-C227** in a suitable vehicle such as 0.5% methylcellulose in water to ensure solubility and stability.
- Administration: Administer the formulated **IDH-C227** orally via gavage at a predetermined dose (e.g., based on the data in Table 1, a starting dose of 50 mg/kg daily could be considered).

5. Efficacy Endpoints and Pharmacodynamic Analysis:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the animals and excise the tumors.
- Collect tumor tissue and plasma to measure 2-HG levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm target engagement.^[1]

Protocol 2: Orthotopic Glioma Model in Mice

This protocol outlines the establishment of a more clinically relevant orthotopic model.

1. Anesthesia and Stereotactic Injection:

- Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine administered intraperitoneally).
- Secure the anesthetized mouse in a stereotactic frame.
- Create a small burr hole in the skull over the desired injection site.
- Intracranially inject glioma stem-like cells (GSCs) derived from an IDH-mutant tumor into the brain.

2. Post-Surgical Care and Monitoring:

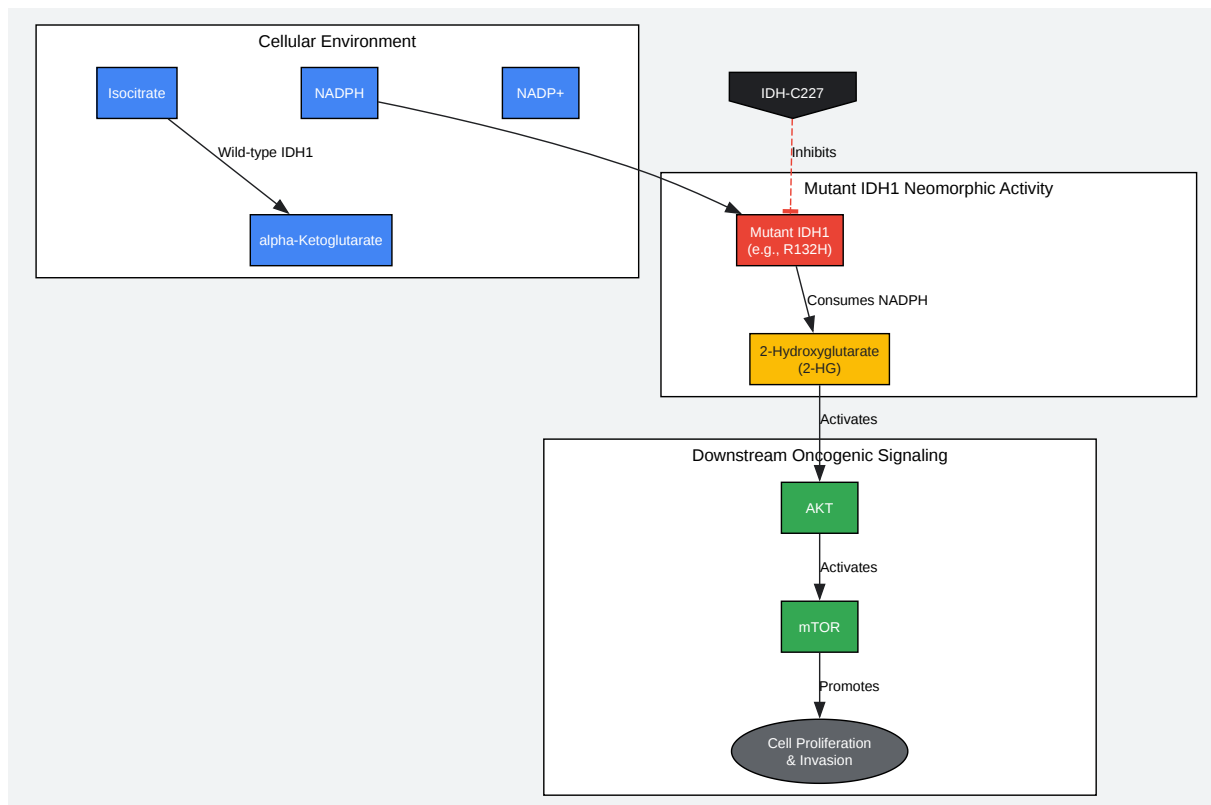
- Provide appropriate post-operative care, including analgesics.
- Monitor the mice for any neurological signs and changes in body weight.
- Tumor growth can be monitored using non-invasive imaging techniques such as magnetic resonance imaging (MRI).

3. Treatment Administration:

- Once tumors are established (as confirmed by imaging), initiate treatment with **IDH-C227** as described in Protocol 1.

Mandatory Visualization

Signaling Pathway Diagram





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